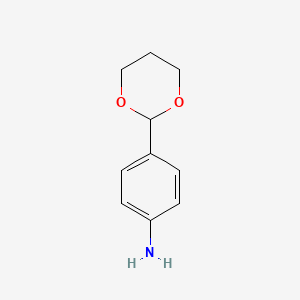

4-(1,3-Dioxan-2-yl)aniline

説明

4-(1,3-Dioxan-2-yl)aniline is an aromatic amine derivative featuring a 1,3-dioxane ring fused to an aniline group. Its molecular formula is C₉H₁₁NO₂, with an average molecular mass of 165.192 g/mol and a monoisotopic mass of 165.078979 g/mol . The compound’s structure consists of a benzene ring substituted with an amino group (–NH₂) and a 1,3-dioxane ring, which imparts unique steric and electronic properties. It is commonly used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive amino group and stable dioxane moiety.

特性

IUPAC Name |

4-(1,3-dioxan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVCKPXDMYGYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxan-2-yl)aniline can be synthesized through the reaction of 4-nitroaniline with 1,3-dioxane in the presence of a reducing agent such as iron powder and hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions until the desired product is formed.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(1,3-Dioxan-2-yl)aniline may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Types of Reactions:

Oxidation: 4-(1,3-Dioxan-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form 4-(1,3-Dioxan-2-yl)aniline derivatives with different substituents on the aniline ring.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various substituted aniline derivatives.

Substitution: Halogenated aniline derivatives.

科学的研究の応用

4-(1,3-Dioxan-2-yl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

作用機序

The mechanism of action of 4-(1,3-Dioxan-2-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(1,3-Dioxan-2-yl)aniline with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The dimethyl-dioxane derivative (C₁₁H₁₅NO₂) exhibits increased steric bulk and hydrophobicity compared to the parent compound, making it suitable for host-guest chemistry . Replacing oxygen with sulfur in the dioxane/dithiolane ring (e.g., C₉H₁₁NS₂) alters electronic properties, enhancing polarizability and redox activity .

Biological Activity :

- Compounds like 2c (C₁₆H₁₈ClN₃O) demonstrate anti-proliferative effects against cancer cells, attributed to nitroso and chloro-substituted aryl groups .

- The parent compound lacks direct biological data but serves as a scaffold for bioactive derivatives.

Crystallographic Behavior: The thiophene-dioxane hybrid (C₁₂H₁₁NO₂S) forms hydrogen-bonded chains in its crystal lattice, a feature absent in the parent compound, due to N–H···O interactions .

Table 2: Comparative Physicochemical Properties

生物活性

4-(1,3-Dioxan-2-yl)aniline, with the chemical formula C10H13N3O2, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(1,3-Dioxan-2-yl)aniline features a dioxane ring fused with an aniline moiety. The presence of the dioxane ring may influence its solubility and biological interactions.

Synthesis

The synthesis of 4-(1,3-Dioxan-2-yl)aniline typically involves the reaction of an appropriate dioxane derivative with an aniline compound under controlled conditions. Various methods have been reported in literature, including one-pot synthesis techniques that optimize yield and purity.

Antimicrobial Properties

Research indicates that 4-(1,3-Dioxan-2-yl)aniline exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies have shown that 4-(1,3-Dioxan-2-yl)aniline possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The proposed mechanism for the biological activity of 4-(1,3-Dioxan-2-yl)aniline involves interaction with cellular targets such as enzymes and receptors. Its dioxane ring may facilitate binding through hydrogen bonding and hydrophobic interactions. This interaction can lead to the inhibition of critical pathways in microbial growth and cancer cell proliferation.

Case Studies

Several case studies have highlighted the biological relevance of 4-(1,3-Dioxan-2-yl)aniline:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various derivatives of dioxane-based anilines. The results indicated that modifications to the dioxane ring significantly affected antimicrobial potency.

- Anticancer Research : In a recent publication, researchers explored the effects of 4-(1,3-Dioxan-2-yl)aniline on cancer cell lines. They reported a dose-dependent response leading to cell cycle arrest and increased apoptosis markers.

- Toxicological Assessments : Toxicological evaluations revealed that while 4-(1,3-Dioxan-2-yl)aniline shows promising biological activity, it also necessitates careful consideration regarding its safety profile for therapeutic use.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。